

# Application Notes and Protocols for In Vivo Delivery of Miravirsen

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## Compound of Interest

Compound Name: *Miravirsen*

Cat. No.: *B3319152*

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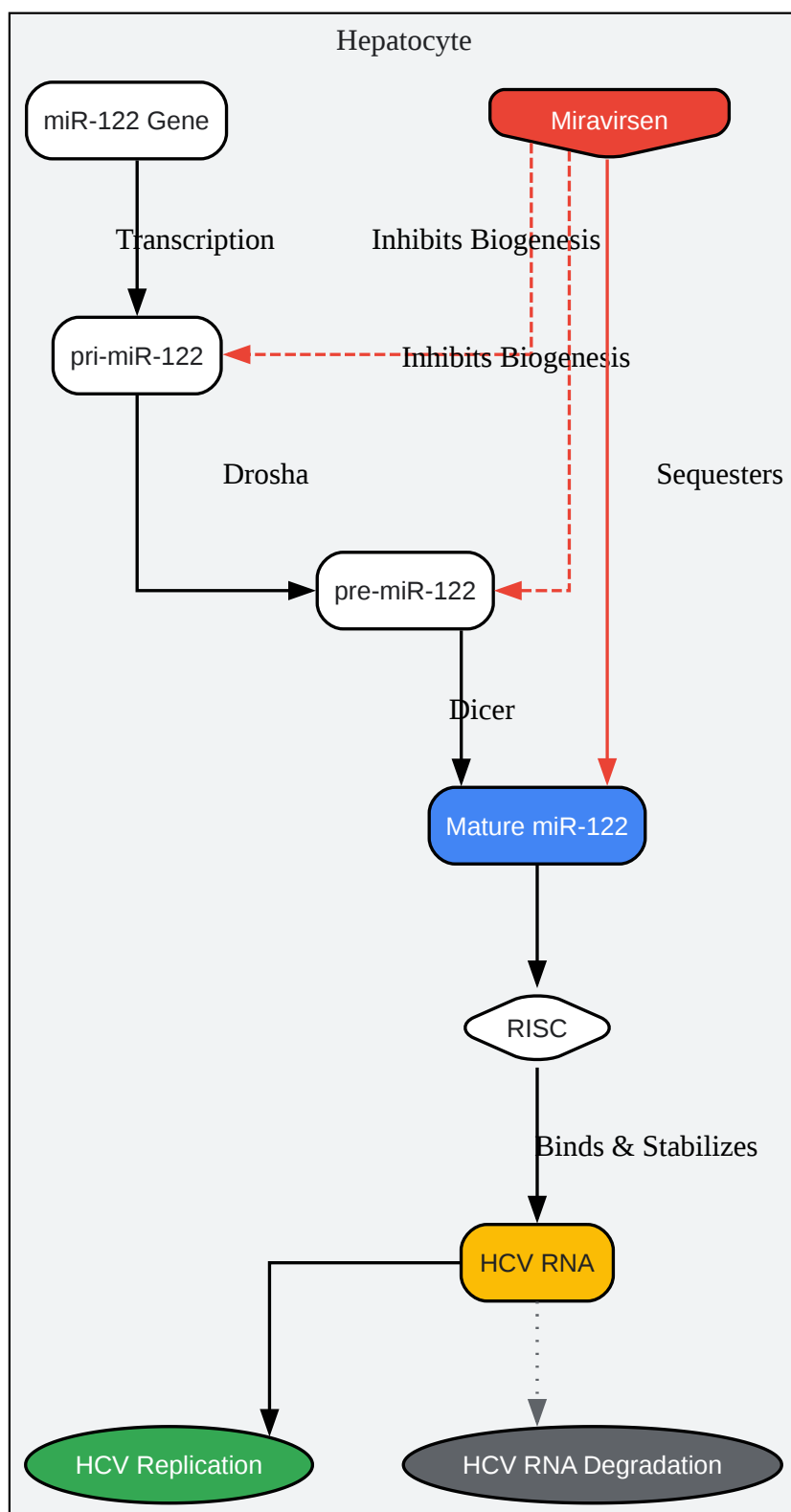
## For Researchers, Scientists, and Drug Development Professionals

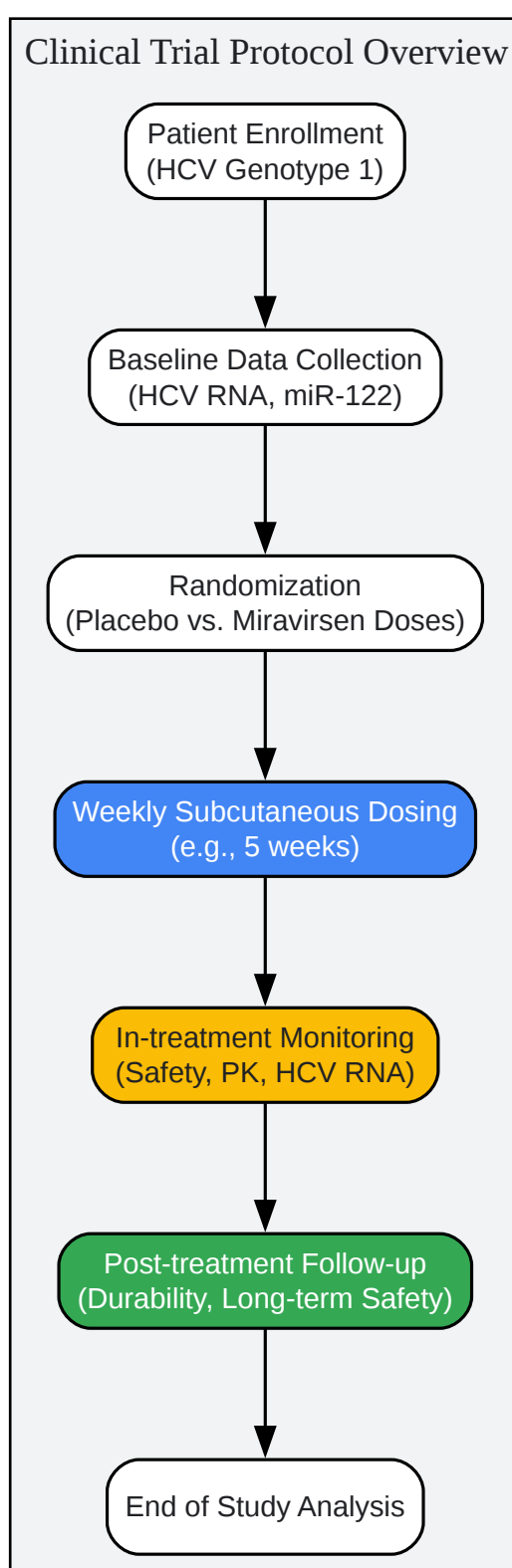
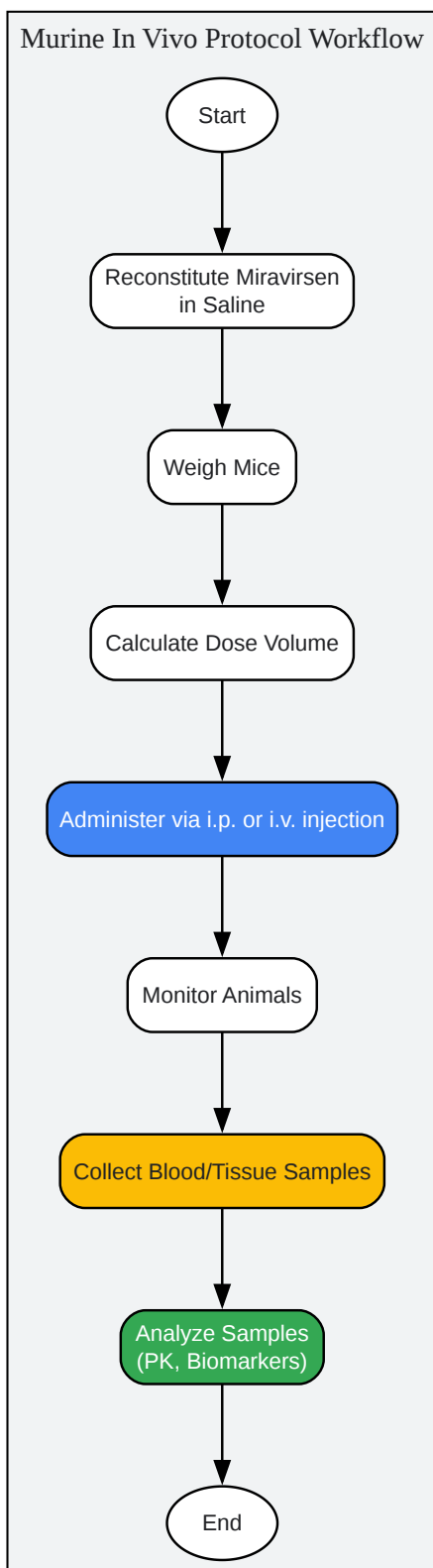
### Introduction

**Miravirsen** (formerly SPC3649) is a pioneering antisense oligonucleotide therapeutic targeting microRNA-122 (miR-122), a crucial host factor for Hepatitis C Virus (HCV) replication.[1][2][3][4] As a 15-nucleotide locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide, **Miravirsen** offers high binding affinity to its target and enhanced resistance to nuclease degradation.[5] These application notes provide a comprehensive overview of the in vivo delivery methods for **Miravirsen**, summarizing key quantitative data from preclinical and clinical studies and offering detailed experimental protocols. The information is intended to guide researchers and professionals in the development and application of similar LNA-based therapeutics.

## Mechanism of Action

**Miravirsen's** primary mechanism of action involves binding to and sequestering the liver-specific miR-122, thereby preventing it from stabilizing the HCV RNA and promoting its replication. This sequestration leads to the degradation of the viral RNA by host nucleases. Additionally, studies have shown that **Miravirsen** can inhibit the biogenesis of miR-122 at both the primary and precursor miRNA levels, which may contribute to its prolonged therapeutic effect.





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